molecular formula C12H13N3OS B1274072 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide CAS No. 155412-95-6

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No. B1274072
M. Wt: 247.32 g/mol
InChI Key: RGOMRMKWFDTOQV-UHFFFAOYSA-N
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Description

The compound 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The presence of the thieno[2,3-c]isoquinoline moiety suggests potential for diverse biological activities, and modifications on this scaffold could lead to compounds with interesting pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported using aluminum hydride reduction of cyano-tetrahydroisoquinolines. This method provides an improved route to access 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally similar to the compound of interest . Although the exact synthesis of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]isoquinoline core, which is likely to influence its chemical behavior and interaction with biological targets. The amino group at the 1-position introduces a site for potential protonation, which could affect the compound's solubility and receptor binding characteristics at physiological pH .

Chemical Reactions Analysis

The compound is related to 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, which has been shown to undergo nucleophilic substitution reactions to form chloro-acetylamino derivatives. These derivatives can further react to form a variety of heterocyclic compounds, including triazolopyrimidothienotetrahydroisoquinolines . This suggests that the compound of interest may also participate in similar chemical reactions, leading to a diverse array of potential derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide are not provided, related compounds have been studied for their protonation behavior. The aminomethyl derivatives of tetrahydroisoquinolines are substantially monoprotonated at physiological pH, which could have implications for the compound's solubility, stability, and interaction with biological targets . The presence of the amino group and the carboxamide moiety would also influence the compound's hydrogen bonding potential and overall polarity.

Scientific Research Applications

Synthetic Method and Spectral Characterization

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has been utilized in synthetic chemistry for creating novel compounds. A study by Zaki, Radwan, and El-Dean (2017) demonstrated the acetylation of a related compound leading to the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which were then used to create a range of heterocyclic rings with potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Reactions for Heterocyclic Compound Synthesis

Another study conducted by El-Dean, Radwan, and Zaki (2010) explored the conversion of a similar compound to a variety of fused heterocyclic compounds, highlighting its versatility in synthetic organic chemistry (El-Dean, Radwan, & Zaki, 2010).

Involvement in Smiles-Type Rearrangement

The compound also plays a role in the Smiles-type rearrangement, as indicated in a study by Sirakanyan et al. (2015). This rearrangement represents a new method for synthesizing biologically interesting compounds (Sirakanyan et al., 2015).

Cytotoxic Activity Exploration

Research into carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline, as documented by Deady et al. (2000), has explored the cytotoxic activities of these derivatives, suggesting potential applications in cancer research (Deady et al., 2000).

Antimicrobial Activity Investigation

A 2019 study by Zaki, El‐Dean, Radwan, and Sayed synthesized novel 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines and related heterocycles, which were then screened for antimicrobial activity, displaying promising results against various bacterial and fungal strains (Zaki, El‐Dean, Radwan, & Sayed, 2019).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS will provide detailed information on handling, storage, and disposal, as well as potential health hazards.

properties

IUPAC Name

1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-9-8-7-4-2-1-3-6(7)5-15-12(8)17-10(9)11(14)16/h5H,1-4,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOMRMKWFDTOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C(=C(SC3=NC=C2C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388133
Record name 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

CAS RN

155412-95-6
Record name 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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